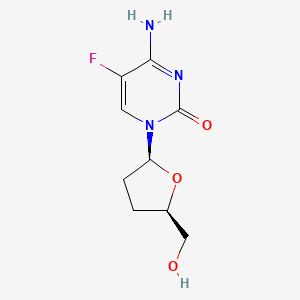![molecular formula C8H6BrF3O2S B12066839 Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- CAS No. 1301739-16-1](/img/structure/B12066839.png)
Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- is an organic compound that features a benzene ring substituted with a bromomethyl group and a trifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- typically involves the bromination of a benzene derivative followed by the introduction of the trifluoromethylsulfonyl group. One common method includes the use of bromomethylation reagents and trifluoromethylsulfonyl chloride under controlled conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Types of Reactions:
Substitution Reactions: Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium or copper catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- involves its ability to undergo various chemical reactions, particularly nucleophilic substitution. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. The trifluoromethylsulfonyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
- Benzene, 1-(bromomethyl)-3-[(trifluoromethyl)sulfonyl]-
- Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-
- Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)carbonyl]-
Uniqueness: Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- is unique due to the specific positioning of the bromomethyl and trifluoromethylsulfonyl groups on the benzene ring This positioning can significantly influence the compound’s reactivity and the types of reactions it can undergo
Properties
CAS No. |
1301739-16-1 |
|---|---|
Molecular Formula |
C8H6BrF3O2S |
Molecular Weight |
303.10 g/mol |
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H6BrF3O2S/c9-5-6-3-1-2-4-7(6)15(13,14)8(10,11)12/h1-4H,5H2 |
InChI Key |
MXLZAAWGZBYFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





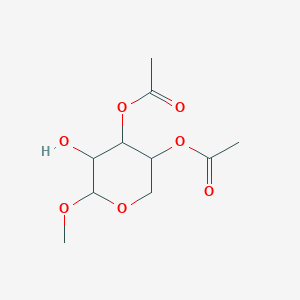

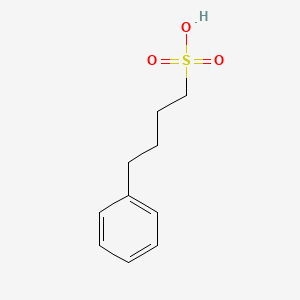


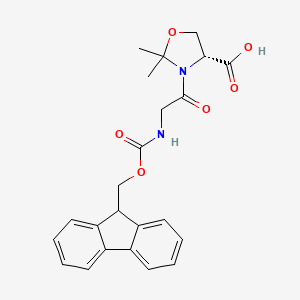
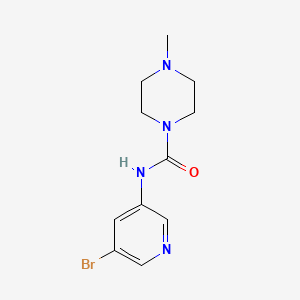
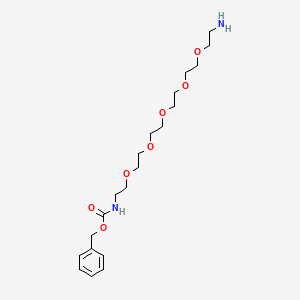
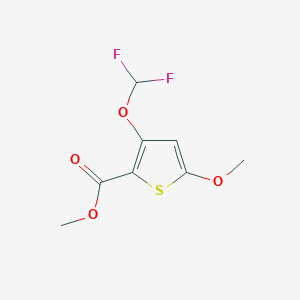
![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
